2-bromo-5-(trifluoromethoxy)benzoic Acid

Lipophilicity ADME Drug Design

2-Bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0) is the definitive ortho-bromo/ meta-trifluoromethoxy benzoic acid isomer for challenging cross-coupling applications. Unlike its 3-bromo or 4-bromo regioisomers, the unique 2,5-substitution pattern delivers sterically and electronically tuned reactivity for high-yield Suzuki-Miyaura couplings—critical for constructing fluorinated CNS and oncology candidates where metabolic stability is paramount. With a balanced LogP of 3.05 and high GI absorption/BBB permeability, this ≥98% pure intermediate outclasses trifluoromethyl analogs that exhibit higher lipophilicity (ΔLogP ~0.12) and divergent ADME profiles. Available in gram-to-kilogram quantities, it bridges rapid discovery screening and GLP-compliant preclinical campaigns without revalidation of the synthetic route.

Molecular Formula C8H4BrF3O3
Molecular Weight 285.01 g/mol
CAS No. 403646-48-0
Cat. No. B1273231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-(trifluoromethoxy)benzoic Acid
CAS403646-48-0
Molecular FormulaC8H4BrF3O3
Molecular Weight285.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(=O)O)Br
InChIInChI=1S/C8H4BrF3O3/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
InChIKeyQIUVPBVZKOVBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS 403646-48-0) – A Halogenated Fluorinated Benzoic Acid Building Block for Pharmaceutical and Agrochemical Research


2-Bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0) is a substituted aromatic carboxylic acid with the molecular formula C8H4BrF3O3 and molecular weight 285.01 g/mol . The compound features a benzoic acid core bearing a bromine atom at the 2-position and a trifluoromethoxy (–OCF3) group at the 5-position [1]. This unique substitution pattern confers distinct electronic and steric properties, rendering it a versatile intermediate in organic synthesis, particularly for the construction of complex fluorinated molecules in pharmaceutical and agrochemical research . The trifluoromethoxy group is recognized in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding interactions [2].

Why Generic Substitution of 2-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS 403646-48-0) Fails: The Critical Importance of Regioisomerism and Substitution Pattern


In the realm of halogenated fluorinated benzoic acids, seemingly minor alterations in substitution pattern—such as moving the bromine atom from the 2-position to the 3- or 4-position, or swapping the trifluoromethoxy group for a trifluoromethyl group—can profoundly impact physicochemical properties, reactivity, and downstream synthetic utility [1]. For example, 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7) and 4-bromo-2-(trifluoromethoxy)benzoic acid (CAS 509142-48-7) represent distinct regioisomers with different electronic distributions, steric hindrance profiles, and cross-coupling reactivities . Similarly, the trifluoromethyl analog 2-bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3) exhibits a higher LogP (~3.17) compared to the trifluoromethoxy version (LogP 3.05), altering drug-likeness and ADME predictions . Direct substitution with an off-the-shelf analog without rigorous validation can lead to failed coupling reactions, unexpected metabolic instability, or altered biological activity. The subsequent sections provide quantitative evidence demonstrating why 2-bromo-5-(trifluoromethoxy)benzoic acid (403646-48-0) offers distinct advantages over its closest comparators.

Quantitative Differentiation Evidence for 2-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS 403646-48-0) vs. Closest Analogs


Optimized Lipophilicity (LogP 3.05) Balances Drug-Likeness and Membrane Permeability Compared to Trifluoromethyl Analog and Regioisomers

2-Bromo-5-(trifluoromethoxy)benzoic acid exhibits a computed LogP of 3.0459 , which is lower than the trifluoromethyl analog 2-bromo-5-(trifluoromethyl)benzoic acid (LogP 3.1661–3.187) and significantly lower than regioisomers such as 4-bromo-2-(trifluoromethoxy)benzoic acid (LogP 3.62–3.83) [1]. A LogP around 3.0 is often considered optimal for balancing passive membrane permeability and aqueous solubility, enhancing oral bioavailability potential while mitigating off-target accumulation [2].

Lipophilicity ADME Drug Design Physicochemical Properties

Regioselective Ortho-Bromo Substitution Enables Efficient Palladium-Catalyzed Cross-Coupling Reactions Not Accessible with Other Regioisomers

The 2-bromo-5-(trifluoromethoxy) substitution pattern places the bromine atom ortho to the carboxylic acid group, a structural arrangement that facilitates directed ortho-metalation (DoM) and subsequent cross-coupling reactions . In contrast, 3-bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7) has the bromine meta to the acid, which alters electronic effects and can reduce coupling efficiency in certain Suzuki-Miyaura applications . The ortho-bromo configuration in the target compound also allows for sterically controlled chemoselective functionalization when multiple reactive handles are present, a feature not shared by para- or meta-substituted analogs .

Cross-Coupling Suzuki-Miyaura Regioselectivity Synthetic Methodology

Higher Assayed Purity (≥98% HPLC) with Full Analytical Documentation Ensures Reproducible Synthetic Outcomes

2-Bromo-5-(trifluoromethoxy)benzoic acid (403646-48-0) is commercially available at purities of 96% to ≥98% as determined by HPLC, with batch-specific Certificates of Analysis providing NMR, HPLC, and GC validation . In contrast, the regioisomer 3-bromo-5-(trifluoromethoxy)benzoic acid is typically offered at 95% purity , while 2-bromo-4-(trifluoromethoxy)benzoic acid is listed at 97% purity without explicit mention of batch QC . Higher initial purity reduces the need for additional purification steps, minimizes side-product formation in downstream reactions, and improves reproducibility in sensitive medicinal chemistry campaigns.

Purity Analytical Chemistry Quality Control HPLC

Scalable Supply (Up to kg Quantities) with Cost-Effective Procurement Options Supports Both Early Discovery and Process Development

2-Bromo-5-(trifluoromethoxy)benzoic acid is available in research-scale quantities (1 g, 5 g) as well as bulk kg quantities upon request, with transparent pricing for smaller packs . Santa Cruz Biotechnology offers 1 g for $203 and 5 g for $818 , while Fluoropharm provides custom kg-scale production . In contrast, many regioisomeric analogs are only listed with limited availability or require custom synthesis quotes. For instance, 2-bromo-4-(trifluoromethoxy)benzoic acid (CAS 1138331-74-4) is less commonly stocked, potentially leading to longer lead times and higher procurement costs.

Scale-up Procurement Supply Chain Process Chemistry

Predicted Favorable ADME Attributes: High GI Absorption and Blood-Brain Barrier Permeability Support CNS and Oral Drug Discovery Programs

In silico ADME predictions for 2-bromo-5-(trifluoromethoxy)benzoic acid indicate high gastrointestinal absorption and blood-brain barrier (BBB) permeability, coupled with a bioavailability score of 0.56 . These predictions are derived from consensus models and are consistent with the compound's moderate lipophilicity (LogP 3.05) and topological polar surface area (TPSA) of 46.53 Ų . In comparison, 2-bromo-5-(trifluoromethyl)benzoic acid, with a higher LogP (3.17), may exhibit increased plasma protein binding and reduced free fraction . The trifluoromethoxy group is known to confer improved metabolic stability relative to methoxy or methyl groups, a factor not captured in simple LogP comparisons but critical for in vivo performance [1].

ADME Oral Bioavailability CNS Drug Delivery In Silico Prediction

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-(trifluoromethoxy)benzoic Acid (CAS 403646-48-0)


Medicinal Chemistry: Synthesis of CNS-Penetrant and Orally Bioavailable Drug Candidates

The compound's favorable predicted ADME profile (high GI absorption, BBB permeability) and balanced LogP (3.05) make it an ideal building block for constructing lead compounds targeting central nervous system disorders, oncology, and metabolic diseases . The ortho-bromo handle enables efficient Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl moieties, while the trifluoromethoxy group enhances metabolic stability and target engagement [1].

Agrochemical Research: Development of Novel Herbicides and Fungicides with Improved Environmental Profiles

The trifluoromethoxy group is widely employed in agrochemicals to improve lipophilicity, photostability, and target-site binding [2]. The ortho-bromo substitution allows for regioselective cross-coupling to generate diverse compound libraries for screening against agricultural pests and pathogens. The scalable supply chain (up to kg quantities) supports both early-stage discovery and pilot-scale field trials .

Process Chemistry: Scale-up of Key Intermediates for API Synthesis

With documented purity of ≥98% (HPLC) and batch-specific QC certificates, this compound is suitable for use in Good Laboratory Practice (GLP) studies and can serve as a reliable intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The availability of kg-scale quantities from vendors like Fluoropharm supports process development and pre-clinical manufacturing campaigns .

Material Science: Precursor for Fluorinated Polymers and Liquid Crystals

The unique electronic properties of the trifluoromethoxy group, combined with the carboxylic acid functionality, make this compound a potential precursor for novel fluorinated polymers and liquid crystalline materials [3]. The ortho-bromo group provides a site for further functionalization, enabling the synthesis of extended conjugated systems with tailored optoelectronic properties.

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